Ethyl 8-aminochromane-3-carboxylate

Description

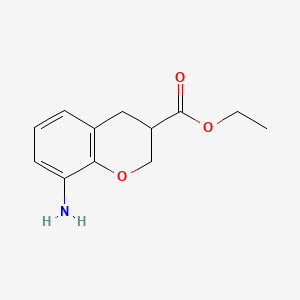

Ethyl 8-aminochromane-3-carboxylate (CAS: 2639415-21-5) is a chromane derivative characterized by a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound features an amino (-NH₂) group at the 8-position and an ethyl ester (-COOEt) group at the 3-position (Figure 1).

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-6-8-4-3-5-10(13)11(8)16-7-9/h3-5,9H,2,6-7,13H2,1H3 |

InChI Key |

ZRVJJXGKURZSBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C(=CC=C2)N)OC1 |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Approach

Based on available literature and chemical databases, the synthesis involves the following steps:

| Step | Reaction Type | Reagents & Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization | Starting from suitable phenolic precursors, cyclization via intramolecular electrophilic substitution or Friedel-Crafts reaction | Formation of the chromane ring | Variable, optimized per substrate |

| 2 | Halogenation | Bromination with bromine in acetic acid | Introduction of bromine at the 8-position | ~71% yield for similar derivatives |

| 3 | Ammonolysis | Reaction with ammonia or ammonium salts under fusion conditions | Conversion of halogenated intermediates to amino derivatives | ~53-61% yield |

| 4 | Esterification or Carboxylation | Reaction with ethyl chloroformate or via oxidation | Introduction of the ester group at the 3-position | Variable, often under reflux |

Synthesis via Coumarin Intermediates

Given the structural similarities between chromanes and coumarins, some methods utilize coumarin derivatives as intermediates:

- Starting from ethyl 8-methoxycoumarin-3-carboxylate.

- Halogenation to introduce bromine at the 5-position.

- Ammonolysis to convert ester to amino derivatives.

- Hydrolysis or oxidation to obtain the carboxylate group.

This approach benefits from well-established coumarin chemistry and offers routes to functionalize the chromane ring selectively.

Amide and Carboxylate Functionalization

Further modifications involve converting amino groups to amides or carboxylates, often using standard amidation or hydrolysis reactions:

- Amide formation via reaction with acyl chlorides or carboxylic acids in the presence of tertiary amines.

- Hydrolysis of esters to carboxylic acids using aqueous alkali or acid hydrolysis.

- Data Tables Summarizing Synthesis Conditions

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization + Halogenation | Phenolic precursors | Bromine, acetic acid | Reflux, 71% yield | Efficient for halogenation | Suitable for ring formation |

| Coumarin Derivative Route | Ethyl 8-methoxycoumarin-3-carboxylate | Bromine, ammonia | Fusion, reflux | 53-61% for key steps | Leverages coumarin chemistry |

| Ester Hydrolysis | Ethyl 8-aminochromane-3-carboxylate | NaOH or HCl | Reflux, aqueous | Variable | For carboxylate formation |

- Research Conclusions and Future Directions

The synthesis of this compound is feasible through multi-step organic reactions, with approaches leveraging cyclization, halogenation, ammonolysis, and esterification. Utilizing coumarin intermediates offers an alternative route, taking advantage of established coumarin chemistry.

Future research should focus on optimizing reaction conditions for higher yields and selectivity, exploring green chemistry approaches, and developing scalable protocols for potential pharmaceutical applications. Investigations into the compound's stability, reactivity, and biological activity will further enhance its utility in medicinal chemistry.

- Notes on Synthesis Optimization and Challenges

- Reaction yields can vary significantly based on substrate purity and reaction conditions.

- Selective functionalization at specific positions requires precise control over reaction parameters.

- The stability of intermediates, especially amino derivatives, must be considered to prevent degradation or side reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-aminochromane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents or nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 8-aminochromane-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Ethyl 8-Methoxycoumarin-3-Carboxylate

- Structure : Contains a coumarin core (benzene fused to a pyrone ring) with a methoxy (-OMe) group at the 8-position and an ethyl ester at the 3-position.

- Synthesis : Prepared via cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate .

- Bioactivity : Demonstrates potent anticancer activity against liver cancer cells, attributed to the methoxy group enhancing lipophilicity and membrane penetration .

- Key Difference : The pyrone ring in coumarin derivatives (vs. dihydropyran in chromanes) increases electron-deficient character, influencing reactivity in electrophilic substitutions.

Ethyl 9-Allyl-2-Amino-5-Oxo-5H-Chromeno[2,3-b]pyridine-3-Carboxylate (Compound 17)

- Structure: A chromeno[2,3-b]pyridine hybrid with an allyl group at the 9-position, an amino group at the 2-position, and an ethyl ester at the 3-position .

- Synthesis: Formed by reacting 8-allyl-2-aminochromone-3-carboxaldehyde with ethyl cyanoacetate under basic conditions (yield: 43%, m.p. 239–240°C) .

- Key Difference : The fused pyridine ring introduces aromatic nitrogen, enabling π-π stacking interactions in biological targets.

Ethyl 8-Quinolinecarboxylate

- Structure: A quinoline derivative with an ethyl ester at the 8-position (CAS: 131548-98-6) .

- Applications : Serves as a ligand in rhodium(III)-catalyzed enantioselective C(sp³)-H alkylation reactions .

- Key Difference: The nitrogen atom in the quinoline ring facilitates coordination to transition metals, unlike chromanes, which lack such sites .

Ethyl 5-Chloro-8-Hydroxy-3-Methyl-1-Oxoisochroman-7-Carboxylate

- Structure : An isochroman derivative with chloro (-Cl), hydroxy (-OH), and methyl (-Me) substituents .

- Key Difference : The isochroman scaffold (benzene fused to a tetrahydrofuran ring) alters ring strain and hydrogen-bonding capacity compared to chromanes.

Data Tables

Table 2: Bioactivity and Reactivity Highlights

Discussion of Structural and Functional Differences

- Electron Density: Chromanes (e.g., this compound) are less electron-deficient than coumarins or quinolines, affecting their participation in cycloaddition reactions .

- Substituent Effects: The 8-amino group in chromanes enhances nucleophilicity at the adjacent position, enabling Friedländer-type condensations to form pyridine-fused systems . In contrast, methoxy or chloro groups in analogs prioritize electrophilic pathways .

- Biological Relevance: Coumarin derivatives (e.g., ethyl 8-methoxycoumarin-3-carboxylate) exhibit pronounced anticancer activity, while chromeno-pyridines (e.g., Compound 17) are tailored for heterocyclic diversity in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-aminochromane-3-carboxylate, and how can reaction yields be optimized?

- Methodology:

- Step 1: Start with chromane-3-carboxylic acid derivatives. Use esterification with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Step 2: Introduce the amino group at position 8 via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination using NH₃ under high pressure.

- Optimization: Apply Design of Experiments (DOE) to vary parameters (temperature, catalyst loading, solvent polarity). Use High-Performance Liquid Chromatography (HPLC) to monitor purity and yields .

- Key Considerations: Side reactions (e.g., over-reduction or ester hydrolysis) require strict control of reaction conditions.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the ethyl ester (δ ~4.1–4.3 ppm for –OCH₂CH₃) and chromane ring protons.

- IR: Confirm ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and amino group (N–H stretch at ~3300–3500 cm⁻¹).

- X-ray Crystallography: Use SHELX programs to refine crystal structures and resolve ambiguities in stereochemistry .

- Data Validation: Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation.

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in catalytic environments?

- Methodology:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the ester and amino groups to assess hydrolysis susceptibility.

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., water, ethanol) to predict aggregation behavior .

- Example Workflow:

| Parameter | Value/Software | Purpose |

|---|---|---|

| DFT Functional | B3LYP/6-31G(d,p) | Electronic structure optimization |

| MD Force Field | OPLS-AA | Solvent interaction modeling |

| Simulation Time | 50 ns | Stability assessment |

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodology:

- Hypothesis Testing:

Dynamic Effects: Use variable-temperature NMR to detect conformational changes (e.g., ring puckering).

Tautomerism: Investigate pH-dependent equilibria via UV-Vis titration.

- Statistical Analysis: Apply Principal Component Analysis (PCA) to spectral datasets to identify outlier conditions .

Q. How can researchers design experiments to study the compound’s potential as a pharmacophore in drug discovery?

- Methodology:

- In Silico Screening: Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina. Prioritize targets with binding energies < -7 kcal/mol.

- In Vitro Assays: Test cytotoxicity against cell lines (e.g., HEK293) and measure IC₅₀ values. Use dose-response curves to assess potency .

- Data Interpretation: Corrogateate computational predictions with experimental IC₅₀ values using regression analysis.

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodology:

- Standard Operating Procedures (SOPs): Document reaction setups (e.g., inert atmosphere protocols for air-sensitive steps).

- Open-Source Tools: Share crystallographic data (CIF files) via the Cambridge Structural Database (CSD) and raw spectra via institutional repositories .

- Example Table:

| Parameter | Specification | Tolerance Range |

|---|---|---|

| Reaction Temperature | 80°C | ±2°C |

| Catalyst Loading | 5 mol% | ±0.5 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.